A-kinase anchor protein 9 is a significant protein encoded by the AKAP9 gene in humans. This protein plays a crucial role in cellular signaling by anchoring protein kinases and phosphatases to specific cellular locations, particularly the centrosome and Golgi apparatus. It is also known by various names, including centrosome- and Golgi-localized protein kinase N-associated protein, AKAP350, and AKAP450. The primary function of A-kinase anchor proteins is to bind to the regulatory subunit of protein kinase A, thereby confining the holoenzyme to discrete locations within the cell, which is vital for proper signal transduction pathways .
A-kinase anchor protein 9 is located on chromosome 7q21-q22 in humans. It belongs to the larger family of A-kinase anchoring proteins, which are structurally diverse proteins that facilitate the spatial organization of signaling molecules within cells. The AKAP9 gene undergoes alternative splicing, resulting in multiple isoforms that can localize to different cellular compartments and interact with various signaling proteins, including type II protein kinase A and protein phosphatases .
The synthesis of A-kinase anchor protein 9 primarily involves gene expression techniques. The AKAP9 gene can be cloned into expression vectors for recombinant protein production in various host systems, such as bacteria or mammalian cells.
This method allows for the production of large quantities of A-kinase anchor protein 9 for further study.
A-kinase anchor protein 9 has a complex structure characterized by several functional domains that facilitate its interactions with other proteins. The main structural features include:
The three-dimensional structure has been elucidated through techniques like X-ray crystallography and nuclear magnetic resonance spectroscopy, revealing insights into its binding mechanisms and functional interactions .
A-kinase anchor protein 9 participates in several biochemical reactions within the cell:
These reactions are critical for maintaining cellular homeostasis and regulating various signaling pathways.
The mechanism of action of A-kinase anchor protein 9 involves:
Research indicates that disruptions in this anchoring mechanism can lead to various diseases, including cardiac disorders associated with long QT syndrome .
A-kinase anchor protein 9 exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during experimental manipulations.
A-kinase anchor protein 9 has several applications in scientific research:
A-Kinase Anchor Protein 9 (AKAP9), alternatively known as AKAP350, AKAP450, Yotiao, or CG-NAP, is a master scaffolding protein that orchestrates spatially constrained cellular signaling events. This structurally diverse protein, encoded by a gene located at chromosome 7q21.2 in humans, anchors protein kinase A (PKA) and a spectrum of other signaling enzymes to specific subcellular locales via its modular domains [1] [3] [6]. By tethering key components of signal transduction pathways—including kinases, phosphatases, phosphodiesterases, and receptors—AKAP9 establishes discrete macromolecular complexes that ensure signal fidelity, enhance signaling efficiency, and enable localized cellular responses [1] [9]. Its ubiquitous expression across tissues, with notable enrichment in the centrosome, Golgi apparatus, and neuronal postsynaptic densities, underscores its fundamental role in diverse physiological processes ranging from cardiac excitability to cell cycle progression and cytoskeletal dynamics [1] [4] [6]. Dysregulation of AKAP9-mediated complexes is increasingly implicated in pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases, highlighting its biological and clinical significance [1] [5] [9].
AKAP9 functions as a central hub for compartmentalized cyclic adenosine monophosphate (cAMP)/Protein Kinase A (PKA) signaling, critically determining the specificity and spatiotemporal dynamics of cellular responses. This scaffolding capability underpins its multifaceted biological roles:
Table 1: Key Binding Partners and Functional Consequences of AKAP9 Scaffolding
Binding Partner | Subcellular Localization | Functional Consequence of Interaction | Reference |
---|---|---|---|
PKA (RII subunits) | Centrosome, Golgi, NMJ, SR | Targeted phosphorylation of local substrates; Reduced activation threshold | [1] [2] |
PDE4D3 | Centrosome | Creation of cAMP microdomain; Cell cycle regulation (G1/S, Prophase) | [2] |
PP1 / PP2A | Centrosome, Golgi | De-phosphorylation of AKAP9 complex components; Signal termination | [1] [4] |
PKCε | Golgi, Centrosome | Regulation of Golgi integrity, vesicle trafficking, cell survival | [1] [9] |
KCNQ1 (via Yotiao) | Cardiomyocyte sarcolemma | Facilitation of IKs channel phosphorylation & adrenergic response; Mutations cause LQT11 | [4] [9] |
NMDA Receptor (via Yotiao) | Neuronal postsynaptic density | Regulation of channel activity and synaptic plasticity | [4] |
CIP4 | Golgi | Regulation of cytoskeleton dynamics, cell migration; Promoted in cancer (e.g., CRC) | [5] [9] |
AKAP9-derived peptides serve as powerful molecular tools to dissect the specificity and functional significance of protein interactions within AKAP9 signalosomes. These peptides disrupt specific AKAP9-partner binding events, allowing researchers to probe compartmentalized signaling with high precision:
Table 2: AKAP9-Derived Peptides in Protein Interaction Studies
Peptide Name/Sequence Context | Target Interaction | Key Findings from Disruption Studies | Reference |
---|---|---|---|
RIAD (e.g., AKAP9 residues ~1398-1407) | PKA RII binding to AKAP9 (and other AKAPs) | Global displacement of PKA RII from AKAP scaffolds; Disrupts localized PKA signaling (e.g., cardiac IKs response, centrosomal cell cycle) | [2] [10] |
Yotiao Leucine Zipper Peptide (Wild-type) | Yotiao (AKAP9) / KCNQ1 channel | Competes with endogenous Yotiao; Can restore PKA phosphorylation of KCNQ1 & adrenergic IKs response if endogenous interaction impaired | [4] [9] |
Yotiao Leucine Zipper Peptide (S1570L mutant) | Yotiao (AKAP9) / KCNQ1 channel | Disrupts wild-type interaction; Reduces PKA phosphorylation of KCNQ1; Blunts adrenergic IKs response; Mimics LQT11 pathogenesis | [4] [9] |
AKAP9-PDE4D3 Binding Interface Peptide | AKAP9 / PDE4D3 | Displaces PDE4D3 from centrosome; Increases centrosomal cAMP; Hyperactivates centrosomal PKA; Delays prophase progression | [2] |
STAD-2 | PKA RII binding to AKAPs (broad) | Potent displacement of PKA RII from multiple AKAPs; Disrupts diverse AKAP-anchored PKA signaling events | [10] |
Table 3: Pathological Implications of AKAP9 Dysfunction
Disease Context | Molecular Mechanism of AKAP9 Involvement | Consequence | Reference |
---|---|---|---|
Long QT Syndrome 11 (LQT11) | S1570L mutation in Yotiao isoform disrupts interaction with KCNQ1 channel → Impaired PKA phosphorylation of KCNQ1 during β-adrenergic stimulation | Reduced IKs current augmentation → Prolonged cardiac repolarization → Torsades de pointes arrhythmia risk | [4] [9] |
Cancer (e.g., Colorectal Cancer (CRC), NSCLC) | Overexpression of AKAP9 and/or PDE4DIP stabilizes AKAP9 complexes; Interaction with CIP4 promotes EMT, proliferation, invasion; Genomic rearrangements (e.g., AKAP9-BRAF fusion) | Enhanced tumor growth, metastasis, chemoresistance; Constitutive oncogenic kinase activation (BRAF fusion) | [5] [9] |
Alzheimer's Disease (AD) | Rare AKAP9 variants (e.g., I2558M in African-American populations) alter post-translational modification and interactome of Tau; Modulates PKA/PP1 balance near NMDA receptors? | Increased Tau phosphorylation and aggregation; Neuronal dysfunction | [1] [3] |
Cardiomyopathy/Heart Failure | Disrupted AKAP9-mediated anchoring of PKA and phosphatases (PP1, PP2A) to RyR2?; Altered phosphorylation/dephosphorylation balance | RyR2 hyperphosphorylation → Calcium leak → Impaired contractility, arrhythmogenesis | [7] [9] |
The pathological significance of AKAP9 dysregulation underscores its critical physiological roles. Mutations like S1570L in Yotiao cause Long QT Syndrome 11 (LQT11) by specifically impairing adrenergic regulation of cardiac repolarization [4] [9]. In oncology, AKAP9 overexpression or gene fusion (e.g., AKAP9-BRAF in papillary thyroid carcinoma) drives tumorigenesis and metastasis, often via hyperactivation of MAPK signaling or disruption of cell cycle control [5] [9]. Furthermore, rare AKAP9 variants (e.g., I2558M) are associated with increased Alzheimer's disease risk in specific populations, potentially by altering Tau phosphorylation and interactomes [1] [3]. These disease links highlight AKAP9 and its interactors, particularly within PKA signaling modules, as potential therapeutic targets. Peptide-based strategies, exemplified by RIAD, STAD-2, or Yotiao-derived peptides, represent a promising approach to modulate specific AKAP9 interactions with high precision, aiming to restore dysregulated signaling in conditions like heart failure, cancer, or potentially neurodegeneration, while minimizing off-target effects [2] [4] [10].
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